Echitaminic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Echitaminic acid is an alkaloid isolated from the trunk bark of Alstonia scholaris, a tropical tree native to the Indian subcontinent, Australasia, and the Malay Peninsula . This compound is part of a larger group of monoterpenoid indole alkaloids, which are known for their diverse biological activities .
Preparation Methods
Echitaminic acid can be synthesized through various methods. One common approach involves the extraction from the trunk bark of Alstonia scholaris using methanol in a Soxhlet apparatus . The concentrated methanol extracts are then adsorbed on silica gel and chromatographed over silica gel columns, eluting with petroleum ether, chloroform, and methanol successively to isolate the compound
Chemical Reactions Analysis
Echitaminic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Echitaminic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of monoterpenoid indole alkaloids . In biology and medicine, this compound has shown potential as an antimalarial agent, exhibiting in vitro activity against Plasmodium falciparum . Additionally, it has been investigated for its anticancer properties, with studies indicating its ability to inhibit the growth of cancer cells . In industry, this compound is used in the development of pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of echitaminic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in cell growth and proliferation . For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in the regulation of cell cycle and apoptosis . This inhibition leads to the suppression of cancer cell growth and induction of cell death .
Comparison with Similar Compounds
Echitaminic acid is similar to other monoterpenoid indole alkaloids, such as strictamine and akuammicine . it is unique in its specific chemical structure and biological activities . For instance, while strictamine also exhibits antiviral activity, this compound has shown a broader range of biological effects, including antimalarial and anticancer properties . This makes this compound a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(1S,9R,10R,12S,13E)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-3-13-11-23(2)9-8-20-14-6-4-5-7-16(14)22-21(20,23)17(25)10-15(13)19(20,12-24)18(26)27/h3-7,15,17,22,24-25H,8-12H2,1-2H3/b13-3-/t15-,17+,19?,20-,21-,23?/m0/s1 |
InChI Key |
AHPUGTDAOMLACC-LKURQQSKSA-N |
Isomeric SMILES |
C/C=C\1/C[N+]2(CC[C@@]34[C@@]2([C@@H](C[C@@H]1C3(CO)C(=O)[O-])O)NC5=CC=CC=C45)C |
Canonical SMILES |
CC=C1C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)[O-])O)NC5=CC=CC=C45)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.